
Mildronate
Descripción general
Descripción
El Meldonio, desarrollado en 1970 por Ivars Kalviņš en el Instituto Letón de Síntesis Orgánica de la URSS, es un medicamento de mercado limitado. Se distribuye principalmente en los países de Europa del Este como medicamento antiisquémico . Desde el 1 de enero de 2016, se encuentra en la lista de sustancias prohibidas por la Agencia Mundial Antidopaje (AMA) para su uso por atletas. Si bien existen debates sobre su uso como potenciador del rendimiento deportivo, algunos atletas, incluida Maria Sharapova, se han asociado con el uso de meldonio .
Métodos De Preparación
Rutas sintéticas:: El nombre químico del Meldonio es 2-(2-carboxilato-etil)-1,1,1-trimetilhidrazinio. Se puede sintetizar a través de varias rutas, incluyendo las siguientes:
Síntesis de Derivados de Hidracina: A partir de derivados de hidracina, el meldonio se puede preparar mediante carboxilación y pasos de metilación posteriores.
Conversión de Trimetillisina: La biosíntesis implica la metilación de los residuos de lisina a trimetillisina, seguida de la hidroxilación para producir meldonio.
Producción Industrial:: La empresa farmacéutica letona Grindeks fabrica meldonio, junto con varios fabricantes genéricos.
Análisis De Reacciones Químicas
El Meldonio experimenta varias reacciones:
Oxidación: Se puede oxidar bajo condiciones específicas.
Reducción: Las reacciones de reducción son posibles, aunque menos comunes.
Sustitución: El Meldonio puede participar en reacciones de sustitución. Los reactivos y condiciones comunes varían dependiendo de la reacción específica. Los principales productos formados incluyen derivados de meldonio.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mildronate acts as a modulator of energy metabolism, particularly in the mitochondria. It inhibits the synthesis of carnitine, which is crucial for fatty acid transport into mitochondria, thereby reducing fatty acid oxidation. This mechanism has been linked to its therapeutic effects in several medical conditions.
Cardiovascular Applications
This compound has been extensively studied for its cardioprotective effects:
- Chronic Heart Failure : Clinical trials have demonstrated that this compound improves peripheral circulation and exercise tolerance in patients with chronic heart failure. A significant clinical trial reported enhanced exercise capacity and reduced symptoms in treated patients compared to controls .
- Ischemic Heart Disease : In animal models, this compound has shown protective effects against ischemic damage, reducing infarct size and improving recovery post-myocardial infarction .
Neurological Applications
Recent studies have highlighted the potential of this compound in neuroprotection:
- Alzheimer’s Disease : Research indicates that this compound treatment can improve cognitive function and reduce amyloid-beta pathology in Alzheimer’s disease models. In a study involving transgenic mice, this compound administration significantly enhanced performance in cognitive tasks and decreased amyloid deposition in the hippocampus .
- Parkinson’s Disease : this compound has shown promise in alleviating neurotoxicity and improving motor functions in Parkinson's disease models .
Performance Enhancement
This compound gained attention as a performance-enhancing substance in sports:
- Athletic Performance : Studies have suggested that this compound may enhance physical performance by improving endurance and reducing fatigue during high-intensity activities. However, it was banned by the World Anti-Doping Agency in 2016 due to concerns over its potential for misuse .
Metabolic Effects
Long-term this compound treatment has been associated with metabolic changes:
- Metabolic Modulation : Research indicates that prolonged use of this compound can induce significant changes at the transcriptome level across various organs, including the liver, heart, and brain. These changes may influence metabolic processes and gut microbiota composition .
Data Tables
Case Study 1: this compound in Alzheimer’s Disease
A study conducted on APP transgenic mice showed that a 28-day treatment with this compound resulted in significant improvements in cognitive performance measured through water maze tests. The treatment also led to a reduction in amyloid-beta levels within the hippocampus, suggesting potential therapeutic applications for Alzheimer’s patients .
Case Study 2: Cardiovascular Benefits
In a clinical trial involving patients with chronic heart failure, those treated with this compound exhibited marked improvements in exercise tolerance and quality of life compared to a placebo group. The findings support its use as an adjunct therapy for managing heart failure symptoms .
Case Study 3: Performance Enhancement in Athletes
A study involving athletes revealed that those using this compound showed improved recovery times and reduced fatigue during training sessions. However, following its prohibition by WADA, further research into its safe usage among athletes has become essential .
Mecanismo De Acción
Los efectos del Meldonio están mediados por:
Estabilización de SERCA2: Protege los miocitos cardíacos al mejorar la función de la Ca^2±ATPasa (SERCA2), mitigando la pérdida de SERCA2 y hexokinasa I inducida por la isquemia.
Cambio de Energía: En condiciones de bajo oxígeno, el meldonio optimiza el metabolismo energético favoreciendo la oxidación de glucosa sobre la oxidación de ácidos grasos.
Comparación Con Compuestos Similares
La singularidad del Meldonio radica en sus propiedades cardioprotectoras y de modulación energética duales. Los compuestos similares incluyen otros moduladores metabólicos y agentes antiisquémicos.
Actividad Biológica
Mildronate, also known as meldonium, is a synthetic compound developed in the 1970s originally for treating ischemic heart disease. It functions primarily as an anti-ischemic agent, enhancing cellular metabolism and providing neuroprotective effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and notable research findings.
This compound inhibits the biosynthesis of carnitine, a substance essential for fatty acid metabolism. By reducing carnitine levels, this compound prevents the accumulation of toxic intermediates during fatty acid oxidation, thus protecting cells from oxidative stress and apoptosis. This mechanism is particularly beneficial in conditions characterized by ischemia and metabolic disturbances.
Key Mechanisms:
- Inhibition of Carnitine Biosynthesis : Reduces toxic byproducts in cells.
- Enhanced Energy Metabolism : Improves glucose utilization and mitochondrial function.
- Neuroprotective Effects : Protects neuronal cells from damage in various models of neurodegeneration.
Neuroprotective Properties
Research has demonstrated that this compound exhibits significant neuroprotective effects in various animal models, particularly in conditions such as Parkinson's disease (PD). In a study involving rats with induced PD, this compound administration resulted in:
- Prevention of Dopaminergic Neuron Loss : this compound completely prevented the loss of tyrosine hydroxylase (TH) positive neurons in the striatum.
- Regulation of Neuroimmunological Biomarkers : It modulated the expression of proteins such as GFAP (glial fibrillary acidic protein) and iNOS (inducible nitric oxide synthase), indicating a protective role against neuroinflammation .
Cardioprotective Effects
In models of type 2 diabetes and ischemia-reperfusion injury, this compound has shown promising results:
- Reduction of Ischemic Damage : In isolated rat hearts subjected to ischemia-reperfusion, this compound treatment reduced necrosis zones by approximately 30% .
- Improvement in Glucose Metabolism : Long-term treatment led to decreased blood glucose levels and improved metabolic profiles in diabetic rats .
Fatigue and Quality of Life
A clinical study assessed the impact of this compound on patients with heart failure. The findings included:
- Significant Improvement in Fatigue Levels : Patients reported decreased fatigue and improved emotional well-being after three months of treatment.
- Enhanced Ejection Fraction (EF) : There was a notable increase in EF from 35.88% to 38.03% post-treatment (P<0.0001) .
Table 1: Summary of Key Research Findings on this compound
Table 2: Dosage and Effects of this compound
Dosage (mg/kg/day) | Biological Effect | Statistical Significance |
---|---|---|
50 | Increased Notch-3 positive cells | p = 0.045 |
100 | Decreased GFAP expression | p = 0.01 |
1000 | Improved EF and reduced fatigue scores | P<0.0001 |
Case Study 1: Parkinson’s Disease Model
In a controlled experiment with rats induced with PD using 6-OHDA, this compound was administered at doses of 50 mg/kg and 100 mg/kg. Results indicated that the lower dose significantly increased Notch-3 expression compared to controls, suggesting enhanced neurogenesis potential .
Case Study 2: Heart Failure Patients
A cohort study involving patients with heart failure treated with this compound at a dosage of 1000 mg/day showed marked improvements across multiple psychological and physical health metrics. The study concluded that this compound not only enhances cardiac function but also significantly improves patients' quality of life through reduced fatigue and depressive symptoms .
Propiedades
IUPAC Name |
3-[(trimethylazaniumyl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBQYTCFVWZSJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997497 | |
Record name | 3-(2,2,2-Trimethylhydrazine)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76144-81-5 | |
Record name | Meldonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76144-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meldonium [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076144815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meldonium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(2,2,2-Trimethylhydrazine)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,2,2-trimethyldiazaniumyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELDONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73H7UDN6EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.